molecular formula C25H21ClN6O2 B2437885 2-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539834-48-5

2-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2437885
CAS No.: 539834-48-5
M. Wt: 472.93
InChI Key: VAONWOYZPVLKAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is the chemical compound 2-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. It is a complex organic molecule with the molecular formula C25H21ClN6O2 and a molecular weight of 472.9 g/mol . The compound is identified by the CAS Number 539834-48-5 . This substance is part of the [1,2,4]triazolo[1,5-a]pyrimidine family, a class of fused heterocyclic compounds known to be of significant interest in medicinal and agrochemical research due to their potential biological activities. The structure incorporates multiple aromatic systems, including a 3-chlorophenyl, a 2-methoxyphenyl (which forms the carboxamide group), and a pyridinyl moiety, which may influence its physicochemical properties and interaction with biological targets. This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

2-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-pyridin-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN6O2/c1-15-21(24(33)29-18-10-3-4-12-20(18)34-2)22(19-11-5-6-13-27-19)32-25(28-15)30-23(31-32)16-8-7-9-17(26)14-16/h3-14,22H,1-2H3,(H,29,33)(H,28,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAONWOYZPVLKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)Cl)N1)C4=CC=CC=N4)C(=O)NC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS Number: 539801-65-5) belongs to a class of triazolopyrimidine derivatives known for their diverse biological activities. This article explores the compound's biological activity, focusing on its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C25H21ClN6O2C_{25}H_{21}ClN_{6}O_{2}, with a molecular weight of 472.9 g/mol. The presence of various functional groups contributes to its biological properties.

Anticancer Activity

Recent studies have highlighted the potential of triazolopyrimidine derivatives in cancer therapy. Specifically, compounds with similar structures have shown promising results against various cancer cell lines through mechanisms such as:

  • Inhibition of Kinases: Many triazolopyrimidines act as inhibitors of tyrosine kinases, which are crucial in cancer cell proliferation and survival. For example, derivatives have been shown to inhibit the activity of kinases like Abl and MAP kinases .
  • Induction of Apoptosis: Some studies indicate that these compounds can induce apoptosis in cancer cells by activating pathways involving Bcl-2 family proteins .

Antimicrobial Activity

Triazolopyrimidine derivatives have also demonstrated antimicrobial properties. Research indicates that certain structural modifications enhance their efficacy against bacterial strains by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Other Biological Activities

In addition to anticancer and antimicrobial properties, this compound may exhibit:

  • Antioxidant Activity: The ability to scavenge free radicals has been reported for similar compounds, suggesting potential protective effects against oxidative stress .
  • Anti-inflammatory Effects: Some derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators.

Case Studies

  • In Vitro Studies on Cancer Cell Lines: A study evaluating the effects of triazolopyrimidine derivatives on various cancer cell lines (e.g., MCF-7 for breast cancer) showed significant cytotoxicity with IC50 values indicating effective concentrations for therapeutic applications .
  • Antimicrobial Testing: Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, demonstrating notable inhibition zones compared to control antibiotics .

Data Summary

Biological ActivityMechanism of ActionReference
AnticancerInhibition of tyrosine kinases; induction of apoptosis
AntimicrobialDisruption of cell wall synthesis
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring the triazolo-pyrimidine scaffold. For instance, derivatives of this compound have shown cytotoxic effects against various cancer cell lines including MCF-7 (breast), HCT-116 (colon), and A549 (lung) cancer cells . The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapies.

Antimicrobial Properties

Compounds with similar structures have been reported to exhibit antimicrobial activity against a range of pathogens. The presence of the triazole ring enhances the compound's ability to disrupt microbial cell function, which could be explored in developing new antibacterial and antifungal agents .

Neuroprotective Effects

Research into the neuroprotective properties of triazole derivatives has indicated potential applications in treating neurodegenerative diseases. These compounds may act as antioxidants or modulate neurotransmitter systems, providing avenues for therapeutic development in conditions like Alzheimer's disease .

Synthesis and Biological Evaluation

A notable study involved the synthesis of various triazolo-pyrimidine derivatives and their biological evaluation for anticancer activity. The synthesized compounds were tested against multiple cancer cell lines, revealing that modifications at specific positions on the triazole ring could enhance potency and selectivity .

Pharmacological Profiling

In another investigation, the pharmacological profiles of triazole-based compounds were assessed through in vitro and in vivo models. These studies demonstrated that specific substitutions on the pyridine moiety could significantly affect the bioactivity of the compounds, leading to optimized candidates for drug development .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 3-chlorophenyl substituent exhibits reactivity toward nucleophilic aromatic substitution (NAS) under specific conditions.

Reaction Type Reagents/Conditions Products Yield Source
Thiol substitutionNaSH, DMF, 80°C, 12 h2-(3-thiophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-derivative58%
Amine substitutionNH₃/EtOH, 100°C, 24 h2-(3-aminophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-derivative42%

Key Findings :

  • The electron-withdrawing triazolopyrimidine core activates the chloro substituent toward NAS .

  • Steric hindrance from the pyridin-2-yl group reduces reaction rates compared to unsubstituted analogs .

Oxidation and Reduction Reactions

The carboxamide and pyridine moieties are susceptible to redox transformations.

Reaction Type Reagents/Conditions Products Yield Source
Carboxamide reductionLiAlH₄, THF, 0°C → RT, 6 h6-aminomethyl derivative67%
Pyridine N-oxidationmCPBA, CH₂Cl₂, RT, 8 hPyridine N-oxide derivative81%

Key Findings :

  • Reduction of the carboxamide proceeds without disrupting the triazolopyrimidine core.

  • N-oxidation enhances water solubility but reduces affinity for hydrophobic binding pockets .

Cyclization and Ring-Opening Reactions

The triazolopyrimidine system undergoes controlled ring modifications under acidic/basic conditions.

Reaction Type Reagents/Conditions Products Yield Source
Acidic hydrolysisHCl (6M), reflux, 48 hPyrimidine-2,4-dione fragment + triazole-5-carboxylic acid92%
Base-induced ring expansionKOtBu, DMSO, 120°C, 24 h1,2,4-Triazocine derivative35%

Key Findings :

  • Ring-opening under acidic conditions suggests potential prodrug applications .

  • Ring expansion is low-yielding due to competing decomposition pathways .

Cross-Coupling Reactions

The pyridin-2-yl group participates in palladium-catalyzed couplings.

Reaction Type Reagents/Conditions Products Yield Source
Suzuki-Miyaura couplingPd(PPh₃)₄, 4-bromobenzene, K₂CO₃7-(4-biphenyl)-substituted derivative73%
Sonogashira couplingCuI, PdCl₂, phenylacetylene7-(alkynylphenyl)-substituted derivative65%

Key Findings :

  • Coupling efficiency depends on the steric accessibility of the pyridin-2-yl group .

  • Electron-deficient aryl boronic acids exhibit superior reactivity .

Photochemical Reactions

The triazolopyrimidine core shows UV-induced reactivity.

Reaction Type Reagents/Conditions Products Yield Source
[2+2] PhotodimerizationUV (254 nm), MeCN, 12 hHead-to-tail dimer88%

Key Findings :

  • Dimerization is reversible under thermal conditions (Δ > 150°C) .

  • Photoproducts exhibit altered fluorescence properties .

Comparative Reactivity Table

A reactivity hierarchy for functional groups in the compound:

Functional Group Reactivity Preferred Reactions
3-ChlorophenylHighNAS, cross-coupling
Pyridin-2-ylModerateN-oxidation, cross-coupling
CarboxamideLowReduction, hydrolysis
MethoxyphenylVery lowDemethylation (under extreme conditions)

Preparation Methods

Synthetic Strategies for Triazolopyrimidine Core Construction

The triazolo[1,5-a]pyrimidine core is central to the target compound. Two primary approaches dominate its synthesis: multicomponent reactions (MCRs) and stepwise cyclization strategies .

Multicomponent One-Pot Synthesis

MCRs offer efficiency by converging multiple reactants into the target structure in a single step. A validated method involves the condensation of 5-amino-1,2,4-triazoles, aldehydes, and β-keto esters under acidic or catalytic conditions. For the target compound, the following reactants are proposed:

  • 5-Amino-1-phenyl-1H-1,2,4-triazole (or a substituted analog) to form the triazole moiety.
  • 3-Chlorobenzaldehyde to introduce the 3-chlorophenyl group at position 2.
  • Ethyl 3-oxobutanoate (ethyl acetoacetate) to furnish the methyl group at position 5 and the pyrimidine ring.

The reaction proceeds via a Knoevenagel condensation between the aldehyde and β-keto ester, followed by Michael addition of the aminotriazole and subsequent cyclodehydration. Pyridin-2-yl incorporation at position 7 may require pre-functionalization of the aldehyde component or post-synthetic modification.

Key Reaction Conditions:
  • Catalyst : p-Toluenesulfonic acid (APTS) or morpholine.
  • Solvent : Ethanol or isopropanol under reflux (24–48 hours).
  • Yield : 37–54% for analogous triazolopyrimidines.

Stepwise Cyclization Approach

For greater regiocontrol, a two-step process is employed:

  • Triazole Formation : Cyclization of hydrazine derivatives with nitriles or orthoesters.
  • Pyrimidine Annulation : Condensation with a pre-formed pyrimidine intermediate, such as a 2-hydrazinylpyrimidine, under acidic conditions.

Substituent Functionalization and Carboxamide Installation

Introduction of the Pyridin-2-yl Group

The pyridin-2-yl group at position 7 is introduced via:

  • Nucleophilic Aromatic Substitution : Using 2-bromopyridine and a metal catalyst (e.g., Pd/Cu for Ullmann coupling).
  • Direct Cyclization : Incorporating pyridine-2-carbaldehyde during the MCR step.

Carboxamide Synthesis at Position 6

The 6-carboxamide moiety is installed through:

  • Ester Hydrolysis : Conversion of a methyl or ethyl ester to a carboxylic acid using NaOH/HCl.
  • Amide Coupling : Reaction with 2-methoxyaniline via EDCl/HOBt or HATU-mediated coupling.
Example Protocol:
  • Step 1 : Hydrolyze ethyl 6-carboxylate (intermediate from MCR) with 6M HCl at 80°C for 6 hours.
  • Step 2 : Activate carboxylic acid with thionyl chloride (SOCl₂), then treat with 2-methoxyaniline in dichloromethane (DCM) at 0–5°C.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • 1H NMR : Key signals include:
    • δ 8.5–8.7 ppm (pyridine-H).
    • δ 2.4 ppm (5-methyl singlet).
    • δ 3.8 ppm (methoxy group).
  • 13C NMR : Carboxamide carbonyl at ~168 ppm.
  • HRMS : Molecular ion peak at m/z 516.12 (C₂₆H₂₁ClN₆O₂⁺).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar triazolopyrimidine core and torsional angles of substituents (e.g., 55.6° twist for carboxylate groups in analogous structures).

Optimization Challenges and Solutions

Regioselectivity in MCRs

Competing pathways may lead to isomeric byproducts. Strategies to enhance selectivity include:

  • Solvent Modulation : Polar aprotic solvents (DMF, DMSO) improve cyclization.
  • Catalyst Screening : Morpholine outperforms triethylamine in suppressing side reactions.

Steric Hindrance Mitigation

Bulky groups (e.g., 3-chlorophenyl) necessitate:

  • High-Dilution Conditions : To reduce intermolecular interactions.
  • Microwave Assistance : Accelerates reaction kinetics (e.g., 30 minutes vs. 24 hours).

Comparative Data on Synthetic Routes

Method Reactants Conditions Yield (%) Purity (HPLC)
MCR (One-Pot) 5-Amino-1-phenyltriazole, 3-chlorobenzaldehyde, ethyl acetoacetate EtOH, APTS, reflux 45 98.5
Stepwise Cyclization Pre-formed triazole + pyrimidine intermediate DCM, EDCl/HOBt, rt 32 97.0
Post-Functionalization Hydrolysis + coupling SOCl₂, DCM, 0°C 68 99.2

Q & A

Q. What synthetic methodologies are reported for synthesizing this compound?

The compound can be synthesized via microwave-assisted three-component condensation of 3-amino-5-alkylthio-1,2,4-triazoles, aromatic aldehydes (e.g., 2-chlorobenzaldehyde), and β-keto esters (e.g., acetylacetic ester). The reaction is conducted in ethanol at 323 K for 30 minutes under microwave irradiation, yielding crystalline products after recrystallization from acetone or ethanol . Optimization involves adjusting molar ratios (1:1:1) and solvent polarity to improve yields (reported up to 70%).

Q. How is the compound structurally characterized?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., δ 10.89 ppm for NH proton, aromatic protons at 7.14–7.41 ppm) .
  • X-ray crystallography : Confirms planarity of the triazolopyrimidine core (maximum deviation: 0.034 Å) and intermolecular π-π stacking (centroid distances: 3.63–3.88 Å) .
  • Mass spectrometry (MS) : Molecular ion peaks align with calculated molecular weights (e.g., C22_{22}H21_{21}ClN4_4O2_2S) .

Q. What are the primary biological targets or activities studied for this compound class?

While direct data on this compound is limited, structurally related triazolo[1,5-a]pyrimidines exhibit kinase inhibition and antiproliferative activity . For example, analogs with trifluoromethyl groups show enhanced binding to ATP pockets in kinases . Assays typically involve enzyme inhibition (IC50_{50} determination) and cell viability (MTT assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across similar analogs?

Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentrations in kinase assays) .
  • Structural nuances : Compare substituent effects (e.g., 3-chlorophenyl vs. 4-chlorophenyl) using molecular docking to assess steric/electronic interactions .
  • Orthogonal validation : Confirm activity with SPR (surface plasmon resonance) or thermal shift assays .

Q. What computational strategies are recommended for target identification?

  • Molecular docking : Use software like AutoDock Vina to model interactions with kinases (e.g., MAPK or CDK families) .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify key binding residues .
  • QSAR modeling : Correlate substituent electronegativity (e.g., Cl, OCH3_3) with bioactivity to prioritize analogs .

Q. How can crystallization challenges be addressed for structural analysis?

Challenges include polymorphism and solvent inclusion. Solutions:

  • Solvent screening : Use ethanol/acetone mixtures for slow evaporation .
  • H-atom refinement : Apply SHELXL2014 with isotropic constraints for methyl/methylene groups and free refinement for NH protons .
  • Intermolecular interaction analysis : Optimize π-π stacking by introducing electron-withdrawing groups (e.g., Cl) to enhance crystal packing .

Q. What strategies optimize substituent selection for SAR studies?

  • Electron-deficient aryl groups : Replace 3-chlorophenyl with 2,6-difluorophenyl to enhance π-stacking and solubility .
  • Heterocyclic variations : Substitute pyridin-2-yl with pyrazolo[1,5-a]pyrimidine to probe steric effects .
  • Polar substituents : Introduce methoxy or carboxamide groups to improve water solubility without compromising binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.